Cas no 44637-25-4 (2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide)

2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide 化学的及び物理的性質
名前と識別子
-
- 2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide
- trifluoroacetohydroximoyl bromide
- 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide
- DTXSID30786623
- 44637-25-4
-
- MDL: MFCD28974222
- インチ: InChI=1S/C2HBrF3NO/c3-1(7-8)2(4,5)6/h8H
- InChIKey: JFRPJKPEZUJXMR-UHFFFAOYSA-N
計算された属性
- 精确分子量: 190.91936Da
- 同位素质量: 190.91936Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 108
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 1
- XLogP3: 2.2
- トポロジー分子極性表面積: 32.6Ų
2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-344492-2.5g |
2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide |
44637-25-4 | 95% | 2.5g |
$4851.0 | 2023-02-22 | |
Enamine | EN300-255388-0.25g |
2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide |
44637-25-4 | 95% | 0.25g |
$1225.0 | 2024-06-19 | |
Enamine | EN300-255388-2.5g |
2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide |
44637-25-4 | 95% | 2.5g |
$4851.0 | 2024-06-19 | |
Enamine | EN300-255388-0.1g |
2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide |
44637-25-4 | 95% | 0.1g |
$859.0 | 2024-06-19 | |
Enamine | EN300-255388-5.0g |
2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide |
44637-25-4 | 95% | 5.0g |
$7178.0 | 2024-06-19 | |
Enamine | EN300-344492-0.25g |
2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide |
44637-25-4 | 95% | 0.25g |
$1225.0 | 2023-02-22 | |
Enamine | EN300-344492-10.0g |
2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide |
44637-25-4 | 95% | 10.0g |
$10643.0 | 2023-02-22 | |
Enamine | EN300-255388-0.05g |
2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide |
44637-25-4 | 95% | 0.05g |
$659.0 | 2024-06-19 | |
Aaron | AR00726Z-10g |
Ethanimidoyl bromide, 2,2,2-trifluoro-N-hydroxy- |
44637-25-4 | 95% | 10g |
$14660.00 | 2023-12-15 | |
Aaron | AR00726Z-1g |
Ethanimidoyl bromide, 2,2,2-trifluoro-N-hydroxy- |
44637-25-4 | 95% | 1g |
$3429.00 | 2025-02-14 |
2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromideに関する追加情報
Recent Advances in the Study of 2,2,2-Trifluoro-N-hydroxyethanecarbonimidoyl Bromide (CAS: 44637-25-4)
The compound 2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide (CAS: 44637-25-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanistic insights, and therapeutic potential.
Recent studies have highlighted the role of 2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide as a versatile intermediate in the synthesis of fluorinated organic compounds. Its trifluoromethyl group and reactive bromine moiety make it particularly valuable for constructing complex molecular architectures. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in facilitating the synthesis of novel fluorinated inhibitors targeting key enzymes in inflammatory pathways, showcasing its potential in anti-inflammatory drug development.
In addition to its synthetic utility, researchers have explored the biological activities of derivatives of 2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that certain derivatives exhibit potent inhibitory effects against bacterial pathogens, including multidrug-resistant strains. These findings suggest that this compound could serve as a promising scaffold for developing new antibiotics to address the growing challenge of antimicrobial resistance.
Mechanistic studies have also shed light on the interactions of 2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide with biological targets. Nuclear magnetic resonance (NMR) and X-ray crystallography analyses have provided detailed structural insights into its binding modes with proteins, offering valuable information for rational drug design. Computational modeling studies, as reported in a 2024 paper in the Journal of Chemical Information and Modeling, have further elucidated the thermodynamic and kinetic parameters governing these interactions, enhancing our understanding of its pharmacophoric features.
Despite these advancements, challenges remain in optimizing the stability and bioavailability of 2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide-derived compounds. Ongoing research is focused on modifying its chemical structure to improve its pharmacokinetic properties while retaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinically relevant therapeutics.
In conclusion, 2,2,2-trifluoro-N-hydroxyethanecarbonimidoyl bromide (CAS: 44637-25-4) represents a promising chemical entity with diverse applications in medicinal chemistry. Its unique properties and recent research breakthroughs underscore its potential as a key player in the development of next-generation pharmaceuticals. Future studies will likely explore its utility in additional therapeutic areas, further expanding its impact on the field of chemical biology and drug discovery.
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